molecular formula C29H45N3O2 B12940931 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide CAS No. 62366-87-4

2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide

Cat. No.: B12940931
CAS No.: 62366-87-4
M. Wt: 467.7 g/mol
InChI Key: HAMFGTIHPLAZRZ-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide is a complex organic compound that features an imidazole ring, a carbonyl group, and a long octadecyl chain attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide typically involves the reaction of 1H-imidazole-2-carbonyl chloride with N-octadecylbenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 2-(1H-Imidazole-2-yl)-N-octadecylbenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide involves its interaction with biological membranes and proteins. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The long octadecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications involving biological systems and materials science.

Properties

CAS No.

62366-87-4

Molecular Formula

C29H45N3O2

Molecular Weight

467.7 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-N-octadecylbenzamide

InChI

InChI=1S/C29H45N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-29(34)26-21-18-17-20-25(26)27(33)28-30-23-24-31-28/h17-18,20-21,23-24H,2-16,19,22H2,1H3,(H,30,31)(H,32,34)

InChI Key

HAMFGTIHPLAZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

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